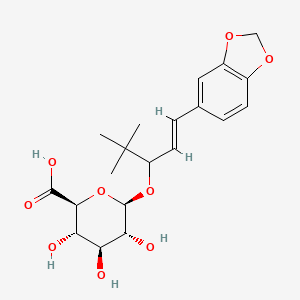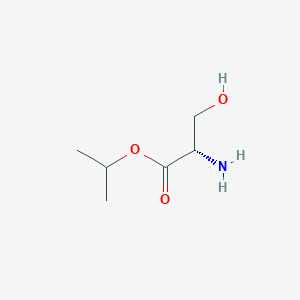![molecular formula C₁₈H₁₅BrO₃ B1144744 (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol CAS No. 63438-24-4](/img/structure/B1144744.png)
(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol (BTHT) is an organic compound belonging to the class of benz[a]anthracenes. It is a polycyclic aromatic hydrocarbon (PAH) that has been studied for its potential applications in various scientific fields. BTHT has been used in a number of synthetic organic reactions and has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and antioxidant properties.
Wissenschaftliche Forschungsanwendungen
(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol has been studied for its potential applications in various scientific fields, including materials science, catalysis, and biochemistry. In materials science, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol has been used as a precursor for the synthesis of graphene and other two-dimensional materials. In catalysis, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol has been used in the synthesis of organic compounds and as a catalyst for the synthesis of pharmaceuticals. In biochemistry, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol has been used as an inhibitor of protein-protein interactions and as an inhibitor of enzymes.
Wirkmechanismus
The mechanism of action of (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol is not fully understood. However, it is believed that (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol may act as a proton donor, which could explain its ability to inhibit protein-protein interactions and enzymes. Additionally, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol may act as an antioxidant, which could explain its anti-inflammatory and antifungal properties.
Biochemical and Physiological Effects
(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol can inhibit the growth of cancer cells and reduce inflammation. Additionally, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol has been found to possess antifungal and antioxidant properties. In vivo studies have shown that (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol can reduce the levels of inflammatory markers in the blood and reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol in laboratory experiments has a number of advantages. (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol is a highly stable compound, which makes it suitable for use in a variety of synthetic organic reactions. Additionally, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol is relatively inexpensive, which makes it an attractive option for laboratory experiments. However, there are a few limitations to the use of (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol in laboratory experiments. For example, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol is a highly reactive compound, which can make it difficult to handle in certain laboratory conditions. Additionally, (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol is a relatively new compound, and the full range of its biological activities is still not fully understood.
Zukünftige Richtungen
There are a number of potential future directions for research on (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol. One possibility is the investigation of (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol’s potential applications in drug development. Additionally, further research is needed to better understand the biochemical and physiological effects of (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol. Finally, further research is needed to determine the full range of (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol’s biological activities and its potential uses in materials science and catalysis.
Synthesemethoden
(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol can be synthesized by a variety of methods, including the use of bromine, halogenation, and oxidation. The most common method is bromination, which involves the conversion of an organic molecule into a brominated species by the addition of bromine. This method is often used to synthesize (8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol from an aromatic or aliphatic hydrocarbon. The bromination reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. Other methods of synthesis include halogenation, which involves the substitution of a halogen atom for a hydrogen atom, and oxidation, which involves the conversion of an organic molecule into an oxidized species.
Eigenschaften
IUPAC Name |
(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO3/c19-15-16(20)14-8-12-10(7-13(14)17(21)18(15)22)6-5-9-3-1-2-4-11(9)12/h1-8,15-18,20-22H/t15-,16-,17?,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQQJNGFRDWILY-KTBGXXAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C(C4O)O)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]([C@H]([C@H](C4O)O)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





